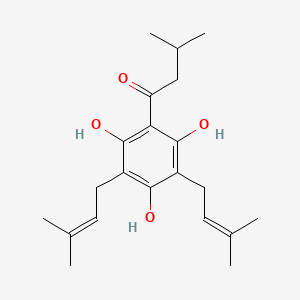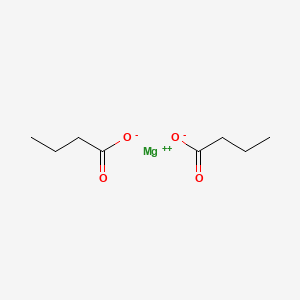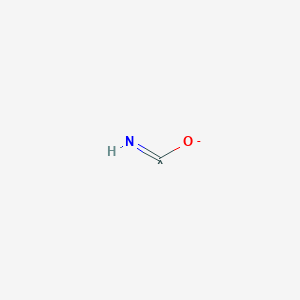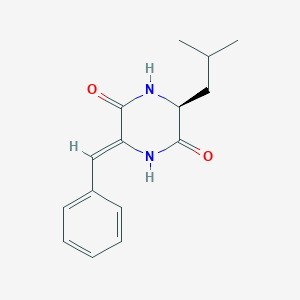
2-Diphenylacetyl-1,3-indandione-1-hydrazone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of the chemical name involves a method using chloral, iodomethane, and dimethyl phthalate as raw materials, offering a procedure with fewer steps and improved yield compared to traditional methods. The synthesized product's structure is confirmed by IR spectroscopy, indicating the effectiveness of this synthetic approach (Ni Hui-qiong, 2000).
Molecular Structure Analysis
The molecular structure of the chemical name has been analyzed using X-ray crystallography. This analysis provides detailed insights into its complex formation, such as with potassium and sodium complexes. These studies reveal the compound's ability to form monoclinic crystals with specific space groups, highlighting its structural versatility and potential for forming diverse metal complexes (K. Palkina, A. Kochetov, 2010; 2011).
Chemical Reactions and Properties
The chemical reactions involving the chemical name demonstrate its reactivity with various substances, including monosubstituted hydrazines and hydrazides. These reactions yield a range of products, showcasing the compound's utility in synthesizing hydrazone derivatives with potential applications in material science and analytical chemistry (W. Mosher, I. Bechara, 1970).
Physical Properties Analysis
The physical properties of the chemical name, such as its solid-state fluorescence, have been explored through spectroscopic methods. These properties are crucial for its application in sensing technologies, where it can detect polar molecules, indicating its role in environmental monitoring and safety assessments (J. Charlesworth, A. Partridge, 1991).
Chemical Properties Analysis
Further chemical properties, such as its ability to react with hydrazines and form complexes with metal ions, have been documented. These interactions are essential for understanding the compound's reactivity and potential for use in various chemical applications, from catalysis to the development of new materials (G. S. Singh, S. Singh, K. N. Mehrotra, 1984).
Applications De Recherche Scientifique
Conformational Analysis
2-Diphenylacetyl-1,3-indandione-1-hydrazone, known as DI- PAIN, and its derivatives have been analyzed for their conformational properties in solution. Techniques such as NMR, FT-IR, and fluorescence spectroscopy reveal that the enamine tautomer is the only isomeric form adopted in solution. This finding is significant for understanding the chemical behavior and potential applications of these compounds (Partridge & Charlesworth, 1991).
Fluorescence Detection of Polar Molecules
The derivatives of 2-Diphenylacetyl-1,3-indandione-1-hydrazone have been used for the fluorescence detection of polar organic compounds, particularly those of environmental significance. These derivatives demonstrate strong fluorescence enhancement, which is highly dependent on the size and polarity of the target molecule. Such properties make these compounds promising for sensing applications in environmental monitoring (Charlesworth & Partridge, 1991).
Blood Acetaldehyde Assay
A method has been developed for the assay of blood acetaldehyde using high-performance liquid chromatography (HPLC) with fluorescence detection. This method involves reacting samples with 2-Diphenylacetyl-1,3-indandione-1-hydrazone to form fluorescent azine derivatives, providing a sensitive and simple technique for the quantification of acetaldehyde in blood (Rideout, Lim, & Peters, 1986).
Detection of Mycotoxins
2-Diphenylacetyl-1,3-indandione-1-hydrazone derivatives have been utilized for detecting trichothecene mycotoxins. These derivatives enhance fluorescence in the presence of these toxins, allowing for sensitive and rapid detection at room temperature. Such capability is valuable for monitoring and controlling mycotoxin contamination in various environments (Novak & Quinn-doggett, 1991).
Formaldehyde and Acetaldehyde Detection in Air
A sensitive method for detecting atmospheric formaldehyde and acetaldehyde involves using silica-gel cartridges impregnated with 2-Diphenylacetyl-1,3-indandione-1-hydrazone. This method has shown to have better sensitivity than classical methods, making it a potent tool for environmental air quality monitoring (Possanzini & Palo, 1997).
Synthesis and Crystal Structure Studies
Studies on the synthesis and crystal structure of complexes with 2-Diphenylacetyl-1,3-indandione have been conducted, contributing to the understanding of the molecular structure and potential for forming complexes with various metals. Such information is crucial for exploring the use of these compounds in coordination chemistry and material science (Palkina & Kochetov, 2010).
Safety And Hazards
“2-Diphenylacetyl-1,3-indandione-1-hydrazone” is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . It is toxic if swallowed and very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and seeking immediate medical attention if swallowed .
Propriétés
IUPAC Name |
(3Z)-2-(2,2-diphenylacetyl)-3-hydrazinylideneinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c24-25-21-17-13-7-8-14-18(17)22(26)20(21)23(27)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H,24H2/b25-21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGMRRUHCFHZLC-NJNXFGOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=NN)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3/C(=N/N)/C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diphenylacetyl-1,3-indandione-1-hydrazone | |
CAS RN |
5102-79-4 | |
| Record name | Difezon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005102794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002694168 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(diphenylacetyl)-1H-indene-1,3(2H)-dione 1-hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(3-Methoxyphenyl)-2-[(1-methyl-2-imidazolyl)thio]ethanone](/img/structure/B1235440.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-8-methyl-4-oxo-2-thieno[3,2-c][1]benzopyrancarboxamide](/img/structure/B1235444.png)
![(2R,4R)-2-[[4-(hydroxymethyl)phenyl]methoxy]-4-(4-oxo-1-benzopyran-3-yl)-3,4-dihydro-2H-pyran-6-carboxylic acid prop-2-enyl ester](/img/structure/B1235445.png)





![5-(4-chlorophenyl)-3-{[(1E)-(1-methyl-1H-indol-3-yl)methylene]amino}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1235454.png)
